molecular formula C13H18BrNO B1328418 5-bromo-2-(cyclohexylmethoxy)aniline CAS No. 946664-78-4

5-bromo-2-(cyclohexylmethoxy)aniline

Cat. No.: B1328418
CAS No.: 946664-78-4
M. Wt: 284.19 g/mol
InChI Key: AYACYMKRWGZHGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-2-(cyclohexylmethoxy)aniline: is an organic compound that features a bromine atom, a cyclohexylmethoxy group, and an amine group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(cyclohexylmethoxy)aniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination, methoxylation, and amination reactions using optimized conditions to maximize yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-(cyclohexylmethoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 2-(cyclohexylmethoxy)phenylamine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, thiol, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include sodium hydroxide, thiols, and alkyl halides.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives of this compound.

    Reduction: 2-(cyclohexylmethoxy)phenylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-2-(cyclohexylmethoxy)aniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-2-(cyclohexylmethoxy)aniline involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, while the bromine atom and cyclohexylmethoxy group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4,6-dimethyl-phenylamine: Similar structure with different substituents on the benzene ring.

    5-Bromo-2-methoxybenzylamine: Similar structure with a methoxy group instead of a cyclohexylmethoxy group.

    5-Bromo-2-methylphenylamine: Similar structure with a methyl group instead of a cyclohexylmethoxy group.

Uniqueness

5-bromo-2-(cyclohexylmethoxy)aniline is unique due to the presence of the cyclohexylmethoxy group, which can significantly influence its chemical and biological properties compared to other similar compounds. This unique structural feature can affect the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-bromo-2-(cyclohexylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYACYMKRWGZHGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=C(C=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.